molecular formula C17H12Cl3N3O3 B14961285 3-chloro-N'-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B14961285
M. Wt: 412.6 g/mol
InChI Key: FNRNOJSUKAOYSU-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dichlorophenyl group, and a benzohydrazide moiety. The presence of multiple chlorine atoms and functional groups makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative and a suitable nucleophile.

    Formation of the Benzohydrazide Moiety: The benzohydrazide moiety can be synthesized by reacting a benzoyl chloride derivative with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace chlorine atoms with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-protein interactions, due to its potential to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or catalysis.

    Receptor Modulation: The compound can modulate the activity of receptors by binding to their ligand-binding sites, leading to changes in receptor conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N’-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: This compound has a similar structure but with different positions of chlorine atoms on the phenyl ring.

    3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: This compound has a similar structure but with different substituents on the pyrrolidinone ring.

Uniqueness

The uniqueness of 3-chloro-N’-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its specific arrangement of functional groups, which allows for unique chemical reactivity and biological activity. The presence of multiple chlorine atoms and functional groups provides opportunities for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C17H12Cl3N3O3

Molecular Weight

412.6 g/mol

IUPAC Name

3-chloro-N'-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H12Cl3N3O3/c18-10-4-1-3-9(7-10)16(25)22-21-12-8-14(24)23(17(12)26)13-6-2-5-11(19)15(13)20/h1-7,12,21H,8H2,(H,22,25)

InChI Key

FNRNOJSUKAOYSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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